molecular formula C13H23ClN2O2S B1530281 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1178299-94-9

3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1530281
CAS No.: 1178299-94-9
M. Wt: 306.85 g/mol
InChI Key: GPBFNXPDDCACBU-UHFFFAOYSA-N
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Description

“3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is used as a pharmaceutical intermediate .


Synthesis Analysis

Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid. The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H23ClN2O2S. Its average mass is 306.852 Da and its monoisotopic mass is 306.116882 Da .


Chemical Reactions Analysis

The most convenient of the known methods for preparing sulfonyl chlorides of $-neutral heterocycles is direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO3H) .

Scientific Research Applications

  • Metallosupramolecular Chemistry : Research by Hartshorn and Steel (1997) explored the self-assembly of metallosupramolecular cages using related pyrazole compounds. Their study found that reaction with palladium chloride results in the formation of a three-dimensional cage structure, highlighting the potential of pyrazole derivatives in constructing complex molecular architectures (Hartshorn & Steel, 1997).

  • Organic Synthesis and Catalysis : A study by Zolfigol et al. (2015) demonstrated the use of sulfonic acid functionalized pyridinium chloride, a compound structurally related to 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride, as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives. This showcases the utility of pyrazole derivatives in catalyzing organic synthesis reactions (Zolfigol et al., 2015).

  • Supramolecular Networks : Research by León et al. (2013) investigated metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands. Their study revealed the formation of monomeric and dimeric complexes, depending on the solvent, and allowed the study of the effects of the structure of the ligands on the topology and interpenetration form of two-dimensional layer polymers and three-dimensional networks (León et al., 2013).

  • Photochemical and Photophysical Studies : Ortiz et al. (2008) explored ruthenium(II) complexes of pyrazole derivatives for nitric oxide binding and photodelivery. Their findings suggest potential applications in the development of novel materials for photochemical and photophysical purposes (Ortiz et al., 2008).

  • Sulfonamide Synthesis : Tucker et al. (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This work illustrates the importance of pyrazole derivatives in the synthesis of diverse organic compounds with potential medicinal chemistry applications (Tucker et al., 2015).

  • Synthetic Chemistry : The work of Moosavi‐Zare et al. (2013) on the synthesis and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride demonstrates the role of pyrazole derivatives in the development of efficient catalysts for solvent-free synthesis of complex organic molecules (Moosavi‐Zare et al., 2013).

Mechanism of Action

While the specific mechanism of action for “3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride” is not mentioned in the search results, it’s worth noting that a multitude of physiologically active compounds based on various sulfonyl chlorides are currently known. In most instances, these are sulfamides that possess broad spectra of biological activity, e.g., bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .

Properties

IUPAC Name

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFNXPDDCACBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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